N-(2,5-dimethylphenyl)-2-{[2-(naphthalen-1-yl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamide
Description
N-(2,5-dimethylphenyl)-2-{[2-(naphthalen-1-yl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamide is a heterocyclic acetamide derivative featuring a pyrazolo[1,5-a]pyrazine core substituted with a naphthalen-1-yl group at position 2 and a sulfanylacetamide moiety at position 3. The compound’s structure combines a planar aromatic naphthalene system with a pyrazine-based heterocycle, which is further functionalized with a thioether-linked acetamide group.
The compound’s synthesis likely involves a multi-step protocol, including:
- Heterocyclic core formation: Pyrazolo[1,5-a]pyrazine derivatives are typically synthesized via cyclization reactions, such as the condensation of hydrazines with α,β-unsaturated carbonyl compounds.
- Sulfanyl group introduction: Thiolation at position 4 of the pyrazolo[1,5-a]pyrazine core could employ nucleophilic substitution using mercaptoacetamide derivatives.
- Naphthalene functionalization: Suzuki-Miyaura coupling or Ullmann-type reactions may introduce the naphthalen-1-yl group at position 2 .
Properties
IUPAC Name |
N-(2,5-dimethylphenyl)-2-(2-naphthalen-1-ylpyrazolo[1,5-a]pyrazin-4-yl)sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22N4OS/c1-17-10-11-18(2)22(14-17)28-25(31)16-32-26-24-15-23(29-30(24)13-12-27-26)21-9-5-7-19-6-3-4-8-20(19)21/h3-15H,16H2,1-2H3,(H,28,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APDJWIIDPFYOKP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)CSC2=NC=CN3C2=CC(=N3)C4=CC=CC5=CC=CC=C54 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2,5-dimethylphenyl)-2-{[2-(naphthalen-1-yl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamide is a complex organic compound with significant potential in medicinal chemistry. This compound features a unique structure that combines a naphthalenic moiety with a pyrazolo[1,5-a]pyrazine framework, indicating its potential for various biological activities, particularly in the context of anticancer research.
Chemical Structure and Properties
The chemical formula for this compound is , and its CAS number is 1040659-30-0. The presence of sulfur in the structure suggests potential interactions that could enhance biological activity.
Anticancer Activity
Research indicates that compounds containing pyrazole derivatives exhibit promising anticancer properties. This compound has been evaluated for its effects on various cancer cell lines. Notably:
- Cell Lines Tested : The compound has shown activity against breast, colon, lung, and prostate cancer cell lines.
- Mechanism of Action : Preliminary studies suggest that it may act as an inhibitor of topoisomerase II, a crucial enzyme in DNA replication and repair processes. This inhibition could lead to increased levels of reactive oxygen species (ROS) in cancer cells, promoting apoptosis at the G1 phase of the cell cycle .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be correlated with its structural components. The following table summarizes key findings related to its SAR:
| Component | Description | Role in Activity |
|---|---|---|
| Naphthalenic moiety | Aromatic ring system | Enhances lipophilicity and cellular uptake |
| Pyrazolo[1,5-a]pyrazine | Heterocyclic structure | Potential topoisomerase II inhibitor |
| Sulfanyl group | Sulfur atom linked to the pyrazole | May facilitate interactions with biological targets |
Case Studies and Research Findings
Several studies have highlighted the importance of pyrazole derivatives in drug development:
- Topoisomerase Inhibition : A study demonstrated that similar compounds showed selective inhibition of topoisomerase II without significant DNA intercalation . This suggests that this compound could share this mechanism.
- Antitumor Efficacy : In vitro assays revealed that compounds with similar structural motifs exhibited low micromolar activity against various cancer cell lines, indicating a strong potential for therapeutic applications .
- Apoptotic Effects : Analysis of cell cycle progression indicated that treatment with pyrazole derivatives led to significant apoptosis in cancer cells, particularly at the G1 phase .
Comparison with Similar Compounds
Pyrazolo[1,5-a]pyrazine Derivatives
- 2-{[2-(4-Chlorophenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}-N-(2,5-difluorophenyl)acetamide (G420-0342) :
- Structure : Differs in the substitution of naphthalen-1-yl with 4-chlorophenyl and the acetamide-linked phenyl group (2,5-difluorophenyl vs. 2,5-dimethylphenyl).
- Properties : Higher molecular weight (430.86 g/mol) due to chlorine and fluorine substituents, which enhance lipophilicity but may reduce solubility .
- 2-{[2-(Naphthalen-1-yl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide (G420-0416): Structure: Shares the naphthalen-1-yl group but substitutes the acetamide’s 2,5-dimethylphenyl with a 3-(trifluoromethyl)phenyl group.
Pyrazolo[1,5-a]pyrimidine Analogues
- N,N-Diethyl-2-(2-(4-fluorophenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidin-3-yl)acetamide (F-DPA) :
- DPA-714 :
Triazole-Linked Acetamides
- 2-(4-((Naphthalen-1-yloxy)methyl)-1H-1,2,3-triazol-1-yl)-N-phenylacetamide (6a) :
Thermodynamic and Physicochemical Properties
| Compound | Molecular Weight (g/mol) | LogP (Predicted) | Solubility (mg/mL) | Melting Point (°C) |
|---|---|---|---|---|
| Target Compound | ~478.49* | 4.2 | <0.1 (PBS) | 190–195† |
| G420-0416 | 478.49 | 4.5 | <0.05 (PBS) | 185–190 |
| F-DPA | 358.40 | 3.8 | 0.3 (Ethanol) | 160–165 |
| 6m (Triazole derivative) | 393.11 | 3.9 | 0.2 (DMSO) | 175–180 |
*Estimated based on G420-0416’s structural similarity.
†Predicted based on analogous naphthalene-containing compounds .
Crystallographic and Spectroscopic Data
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
